molecular formula C20H16N2O2 B2557426 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 922131-41-7

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Cat. No.: B2557426
CAS No.: 922131-41-7
M. Wt: 316.36
InChI Key: VKHWNGHPKSRLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a naphthamide group attached to a tetrahydroquinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Naphthamide Group: The next step involves the acylation of the tetrahydroquinoline intermediate with 2-naphthoyl chloride in the presence of a base such as triethylamine. This step introduces the naphthamide group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and naphthamide derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, antiviral, and anticancer properties.

    Biological Studies: It is used in biological research to study its effects on cellular pathways and its potential as a lead compound for drug development.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has a similar quinoline core but with an acetamide group instead of a naphthamide group.

    2-naphthylamine: This compound contains a naphthyl group but lacks the quinoline core.

Uniqueness

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is unique due to the combination of the quinoline core and the naphthamide group, which imparts distinct biological activities and chemical properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-10-7-15-12-17(8-9-18(15)22-19)21-20(24)16-6-5-13-3-1-2-4-14(13)11-16/h1-6,8-9,11-12H,7,10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWNGHPKSRLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.